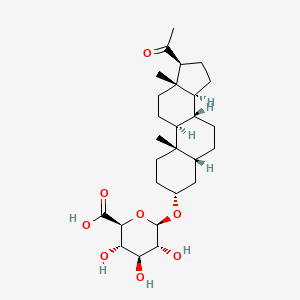

Pregnanolone 3-b-D-Glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H42O8 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16+,17-,18+,19+,20+,21+,22-,23+,25-,26+,27-/m1/s1 |

InChI Key |

MTPPQBWTGIHMPB-IAIFGNTJSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Pregnanolone 3 B D Glucuronide

Pregnanolone (B1679072) Precursors and Catabolic Pathways of Progesterone (B1679170)

The initial steps in the formation of pregnanolone 3-β-D-glucuronide involve the metabolic breakdown of progesterone.

Progesterone Metabolism via 5α- and 5β-Reduction to Dihydroprogesterone Intermediates

The primary metabolic pathway for progesterone involves its reduction by the enzymes 5α-reductase and 5β-reductase. wikipedia.org This enzymatic action results in the formation of two dihydrogenated intermediates: 5α-dihydroprogesterone (5α-DHP) and 5β-dihydroprogesterone (5β-DHP). wikipedia.orgrupahealth.com The activity of these reductases is a critical determinant of the subsequent metabolic fate of progesterone. researchgate.net For instance, in the laying hen, the conversion of progesterone to 5β-reduced metabolites is more prominent in certain brain regions compared to the pituitary gland. nih.gov

Enzymatic Conversion of Dihydroprogesterone to Pregnanediol (B26743) by 3α-Hydroxysteroid Dehydrogenase and 20α-Hydroxysteroid Dehydrogenase

Following the initial reduction, the dihydroprogesterone intermediates undergo further conversion. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) acts on 5α-DHP and 5β-DHP to produce allopregnanolone (B1667786) and pregnanolone, respectively. rupahealth.com Subsequently, 20α-hydroxysteroid dehydrogenase (20α-HSD) converts these compounds into α-pregnanediol and β-pregnanediol. rupahealth.comnih.gov This sequence of reactions highlights the sequential and specific nature of enzymatic activity in steroid metabolism.

UDP-Glucuronosyltransferase-Mediated Conjugation

The final and crucial step in the formation of the excretable metabolite is glucuronidation, a process that significantly increases the water solubility of the steroid. hmdb.cacreative-diagnostics.com

Identification and Characterization of Relevant UDP-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT2B7)

The conjugation of pregnanediol with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). rupahealth.com Among the various UGT isoforms, UGT2B7 has been identified as a key enzyme in the glucuronidation of steroids. frontiersin.org The UGT superfamily is divided into UGT1 and UGT2 families, with UGT2B7, UGT2B15, and UGT2B17 being particularly important for steroid metabolism. cas.cz Research has shown that inducers of microsomal enzymes, such as pregnenolone-16α-carbonitrile (PCN), can increase the activity of certain UGT isoforms. nih.govoup.com The pregnane (B1235032) X receptor (PXR) plays a role in the induction of UGTs by PCN. nih.gov

Mechanism of Glucuronic Acid Transfer to Pregnanediol at the 3α-OH Position

The process of glucuronidation involves the transfer of a glucuronic acid molecule from the activated donor, uridine-5´-diphosphoglucuronic acid (UDPGA), to the 3α-hydroxyl group of the pregnanediol molecule. cas.cznih.gov This reaction, catalyzed by UGTs, results in the formation of a β-D-glucuronide linkage, yielding pregnanediol 3α-glucuronide. nih.govwikipedia.org This conjugation makes the steroid significantly more water-soluble, facilitating its excretion by the kidneys. creative-diagnostics.com

Site-Specific Glucuronidation in Biological Tissues

Hepatic Glucuronidation as a Primary Site of Pregnanolone 3-β-D-Glucuronide Formation

The liver is the main organ responsible for the glucuronidation of a wide array of endogenous and exogenous compounds, including steroids like pregnanolone. frontiersin.orgcas.czsmolecule.com This process, known as hepatic glucuronidation, occurs within the microsomes of liver cells. nih.gov The UGT enzymes, specifically members of the UGT1A and UGT2B families, are embedded in the luminal side of the endoplasmic reticulum membrane and catalyze the transfer of glucuronic acid from the cofactor uridine-5´-diphosphoglucuronic acid (UDPGA) to the pregnanolone molecule. cas.czresearchgate.netnih.gov

Several studies have highlighted the liver's significant role in steroid metabolism. Research in rats has shown that certain compounds can induce hepatic microsomal UGT activity, enhancing the glucuronidation of various substrates. nih.govcdnsciencepub.com For instance, treatment with pregnenolone-16α-carbonitrile (PCN) has been demonstrated to increase the activity of UGTs involved in the conjugation of bilirubin (B190676) and other compounds in rat livers. nih.govcdnsciencepub.com This induction is mediated by the pregnane X receptor (PXR), which regulates the expression of specific UGT genes. nih.gov In wild-type mice, PCN treatment significantly increased the mRNA levels of Ugt1a1 and Ugt1a9. nih.gov

The UGT enzymes exhibit substrate specificity. While specific UGT isoforms that preferentially metabolize pregnanolone are still under investigation, the UGT1A and UGT2B families are known to conjugate steroids. nih.govdoi.org For example, UGT1A1 is a key enzyme in bilirubin glucuronidation, and its expression can be induced by compounds like PCN. doi.org The UGT2B family is also known to be involved in the glucuronidation of androgens and estrogens. oup.com The liver's high concentration of these enzymes makes it the primary site for converting pregnanolone into its more water-soluble glucuronide form for subsequent excretion. cas.czsmolecule.com

Table 1: Key Enzymes and Factors in Hepatic Pregnanolone Glucuronidation

| Component | Role/Function | Relevant Research Findings |

| UDP-Glucuronosyltransferases (UGTs) | Superfamily of enzymes that catalyze the glucuronidation reaction. frontiersin.orgnih.gov | UGT1A and UGT2B families are primarily involved in steroid conjugation. nih.govdoi.org |

| Uridine-5´-diphosphoglucuronic acid (UDPGA) | Co-substrate that donates the glucuronic acid moiety. cas.cz | Essential for the enzymatic reaction catalyzed by UGTs. |

| Pregnane X Receptor (PXR) | A nuclear receptor that regulates the expression of UGT genes. nih.gov | PCN induces UGT expression through PXR activation in mice. nih.gov |

| Microsomes | Subcellular fraction of the liver where UGT enzymes are located. nih.gov | Studies on liver microsomes are used to determine UGT activity. nih.govnih.gov |

Extrahepatic Glucuronidation and Steroid Metabolizing Tissues (e.g., Kidney, Skin, Brain)

While the liver is the primary site, the glucuronidation of steroids, including pregnanolone, also occurs in various extrahepatic tissues. frontiersin.orgcas.cz These tissues express UGT enzymes and contribute to the local metabolism and regulation of steroid hormones. oup.comfrontiersin.org

Kidney: The kidney is a significant site of extrahepatic glucuronidation. frontiersin.org It expresses UGTs and plays a role in the metabolism and elimination of various compounds. frontiersin.org

Skin: The skin is another tissue where steroid metabolism, including glucuronidation, takes place. cas.czoup.com It is known to express steroid-conjugating UGT enzymes. oup.comoup.com

Brain: The brain is a crucial site for the synthesis and metabolism of neurosteroids like pregnenolone (B344588). frontiersin.orgnih.govnih.gov UGTs, including UGT1A and UGT2B families, are expressed in brain cells such as astrocytes and endothelial cells. frontiersin.org The local glucuronidation of pregnenolone in the brain can modulate its activity and contribute to the regulation of neuronal function. frontiersin.orgnih.gov Studies have shown that pregnenolone and its metabolites can influence neurotransmitter systems like the GABA-A receptor. nih.gov

The expression of UGT enzymes in these extrahepatic tissues allows for site-specific regulation of steroid hormone activity. oup.com This localized metabolism is important for maintaining tissue-specific hormonal balance and function. cas.cz For instance, the glucuronidation of androgens in target tissues like the prostate is a key metabolic pathway. cas.cz

Table 2: Extrahepatic Tissues Involved in Pregnanolone Glucuronidation

| Tissue | Evidence of Glucuronidation | Specific UGTs Mentioned |

| Kidney | Recognized as a site of extrahepatic glucuronidation. frontiersin.orgcas.cz | UGTs are expressed. frontiersin.org |

| Skin | Known to be a steroid metabolizing tissue. cas.czoup.com | Steroid-conjugating UGT transcripts are expressed. oup.com |

| Brain | Synthesis and metabolism of neurosteroids occur here. frontiersin.orgnih.gov | UGT1A and UGT2B families are expressed in astrocytes and endothelial cells. frontiersin.org |

Metabolic Disposition and Elimination of Pregnanolone 3 B D Glucuronide

Role of Glucuronidation in Enhancing Metabolite Hydrophilicity for Excretion

Glucuronidation is a critical Phase II metabolic pathway that facilitates the detoxification and elimination of numerous substances, including steroid hormones like pregnanolone (B1679072). ijpcbs.com This process involves the enzymatic attachment of a glucuronic acid molecule to the parent compound, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, which are primarily located in the liver. ijpcbs.comrupahealth.com

The core function of this conjugation is to transform lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites. ijpcbs.comnih.gov Steroids are inherently hydrophobic, but the addition of the highly polar glucuronic acid moiety significantly increases their water solubility. This biochemical modification is essential because it converts the hydrophobic pregnanolone into Pregnanolone 3-β-D-Glucuronide, a metabolite that is more readily excretable from the body. ijpcbs.comnih.gov The resulting glucuronide conjugates are generally less toxic and can be more easily transported for elimination via urine or bile. nih.govnih.gov This enhanced hydrophilicity is a key factor in preventing the accumulation of steroid metabolites and ensuring their efficient clearance. ijpcbs.com

Enterohepatic Recirculation of Steroid Glucuronides

After its formation in the liver, Pregnanolone 3-β-D-Glucuronide can be excreted into the bile and subsequently released into the gastrointestinal tract. nih.gov Within the gut, a diverse population of microflora resides, which produces a variety of enzymes. nih.gov Of particular importance is the enzyme β-glucuronidase, which is produced by enteric bacteria such as E. coli. sigmaaldrich.comnih.gov This bacterial enzyme has the specific function of hydrolyzing, or cleaving, the glucuronic acid group from the steroid conjugate. nih.govsigmaaldrich.comnih.gov This deconjugation process reverts Pregnanolone 3-β-D-Glucuronide back to its original, more lipophilic form, pregnanolone. youtube.com The efficiency of this hydrolysis can be quite high, with some bacterial β-glucuronidases capable of completing the reaction in as little as 15 to 30 minutes. sigmaaldrich.com

Transporter-Mediated Disposition of Glucuronide Conjugates

Due to their increased polarity and negative charge, glucuronide conjugates like Pregnanolone 3-β-D-Glucuronide generally have limited ability to passively diffuse across cell membranes. nih.govnih.gov Their movement into and out of cells, and subsequent elimination, is therefore highly dependent on the action of specialized membrane transport proteins. nih.govnih.gov

The excretion of glucuronidated steroids from cells is an active process mediated by efflux transporters, particularly members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov Key transporters involved in the secretion of glucuronide conjugates include Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net

These transporters are strategically located on the membranes of cells in key metabolic organs. For example, in hepatocytes (liver cells), MRP2 and BCRP are located on the apical (canalicular) membrane, where they actively pump conjugates into the bile. nih.gov Conversely, MRP3 is found on the basolateral membrane, facilitating efflux into the bloodstream. nih.govresearchgate.net In the intestine, BCRP and MRP2 are expressed on the apical membrane of enterocytes, mediating secretion into the intestinal lumen. nih.gov BCRP, in particular, plays a significant role in the excretion of anionic metabolites, including glucuronides. nih.govsolvobiotech.com The coordinated action of these transporters is a determining factor in the polarized excretion of glucuronides. nih.gov

| Transporter | Primary Location (in relevant tissues) | Function in Glucuronide Disposition |

|---|---|---|

| MRP2 (ABCC2) | Apical membrane of hepatocytes; Apical membrane of renal proximal tubules; Apical membrane of enterocytes | Mediates biliary and urinary excretion; efflux into intestinal lumen. nih.govnih.gov |

| MRP3 (ABCC3) | Basolateral membrane of hepatocytes and enterocytes | Efflux from liver and intestine into the bloodstream. nih.govresearchgate.net |

| BCRP (ABCG2) | Apical membrane of hepatocytes; Apical membrane of enterocytes; Blood-brain barrier | Biliary excretion and direct gut secretion; limits distribution to tissues like the brain. nih.govsolvobiotech.com |

The liver and kidneys are the primary organs responsible for clearing glucuronidated steroids from the body. nih.govnih.gov

Hepatic Clearance: The liver clears Pregnanolone 3-β-D-Glucuronide from the circulation via uptake transporters on the sinusoidal membrane of hepatocytes. Once inside the hepatocyte, the conjugate can be actively transported into the bile by apical efflux pumps like MRP2 and BCRP. nih.gov This biliary excretion is a major pathway for elimination and is the first step in potential enterohepatic recirculation. researchgate.netnih.gov Alternatively, basolateral transporters such as MRP3 can efflux the conjugate back into the systemic circulation, making it available for renal clearance. nih.gov

Pregnanolone 3 B D Glucuronide As a Biochemical Research Biomarker

Utility in Monitoring Progesterone (B1679170) Metabolism in Research Contexts

Pregnanolone (B1679072) 3-β-D-glucuronide (PdG) is the primary urinary metabolite of pregnanediol (B26743), which itself is the major metabolite of progesterone. The metabolic pathway primarily occurs in the liver, where progesterone is converted to pregnanediol. Subsequently, pregnanediol undergoes glucuronidation to form PdG, a water-soluble compound that is readily excreted in the urine. This process makes urinary PdG an indirect but reliable indicator of systemic progesterone levels and its metabolic turnover. rupahealth.com

The measurement of urinary PdG is a valuable tool for researchers investigating luteal phase function and disorders related to suboptimal progesterone production. fortunejournals.com Its quantification allows for the tracking of progesterone metabolism throughout the menstrual cycle, offering insights into the functionality of the corpus luteum.

Application in Reproductive Physiology Studies

The utility of Pregnanolone 3-β-D-glucuronide extends significantly into the field of reproductive physiology research, where it is instrumental in assessing ovarian function and conducting longitudinal hormonal studies.

Urinary PdG is a well-established biomarker for confirming ovulation in research models. rupahealth.com Following ovulation, the corpus luteum begins to produce progesterone, leading to a subsequent rise in its urinary metabolite, PdG. This post-ovulatory increase in urinary PdG provides strong evidence that ovulation has occurred. frontiersin.org

Research studies have established specific thresholds for urinary PdG to define different phases of ovarian activity. For instance, a sustained elevation of urinary PdG levels above 5 µg/mL for three consecutive days can confirm ovulation with high sensitivity and specificity. rupahealth.com The non-invasive nature of daily urine collection makes PdG an ideal marker for at-home monitoring in research studies, allowing for the collection of dense datasets throughout the menstrual cycle. nih.gov

The following interactive data table summarizes urinary PdG thresholds used in research to define ovulatory status:

| Urinary PdG Threshold | Indication in Research | Supporting Evidence |

| >5 µg/mL for 3 consecutive days | Confirmation of ovulation | High sensitivity and specificity rupahealth.com |

| 7 µmol/24 h | End of the fertile window | Defines the beginning of the post-ovulatory infertile phase nih.gov |

| 9 µmol/24 h | Biochemical proof of ovulation | Indicates that ovulation has occurred rupahealth.com |

| 13.5 µmol/24 h | Sufficient luteal phase function | Suggests adequate progesterone production to support pregnancy rupahealth.com |

The ease of collecting daily first-morning urine samples facilitates longitudinal studies of ovarian function over entire menstrual cycles or even longer periods. nih.gov This allows researchers to build detailed hormonal profiles for individual subjects, which is invaluable for understanding both normal and pathological reproductive physiology.

To account for variations in urine concentration due to hydration levels, urinary hormone measurements are often adjusted. One common method is to normalize the hormone concentration to the creatinine (B1669602) concentration in the same sample. However, the utility of creatinine adjustment for PdG has been a subject of investigation. One study found an excellent correlation between unadjusted urinary pregnanediol glucuronide and serum progesterone levels, except when urinary concentrations were adjusted using creatinine measurements in older individuals. nih.gov This research suggests that creatinine adjustment may introduce measurement error and is therefore discouraged in some contexts. nih.gov

Another approach to account for urine dilution is to measure the urine's specific gravity. Research has shown a strong positive correlation between serum progesterone and urinary PdG in samples with a specific gravity of 1.015 or greater. tandfonline.com However, this correlation diminishes significantly in more dilute samples. tandfonline.com

Correlative Studies with Parent Hormones (e.g., Progesterone) and Other Steroid Metabolites in Research Samples

A study comparing urinary progesterone and urinary PdG found that while the patterns of excretion were similar, the concentrations of PdG were 1,000 to 4,000 times greater than those of progesterone in urine. nih.gov This study also noted a significant correlation between urinary progesterone and urinary PdG. nih.gov

In addition to progesterone, urinary PdG is often measured alongside other steroid metabolites to provide a more comprehensive picture of hormonal dynamics. For example, the urinary excretion of estrone-3-glucuronide (E1G), a metabolite of estradiol (B170435), is measured to monitor follicular growth. frontiersin.org The combined measurement of E1G and PdG allows researchers to track both the follicular and luteal phases of the menstrual cycle non-invasively. frontiersin.orgnih.gov

The following interactive data table illustrates the correlation and temporal relationship between serum progesterone and urinary PdG based on research findings:

| Hormone | Sample Type | Temporal Relationship to Ovulation | Correlation |

| Progesterone | Serum | Rises sharply after ovulation | Strong positive correlation with urinary PdG nih.govinito.com |

| Pregnanolone 3-β-D-glucuronide (PdG) | Urine | Rises approximately 24-36 hours after the progesterone surge rupahealth.com | Reflects integrated serum progesterone levels rupahealth.com |

Advanced Analytical Techniques for Pregnanolone 3 B D Glucuronide Quantification

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become a cornerstone for steroid analysis due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, it allows for the accurate quantification of conjugated steroids directly from complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying steroid glucuronides. The development of robust LC-MS/MS methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particles, enhance separation efficiency and reduce analysis time, making them ideal for steroid profiling. unige.ch

Method development for biological matrices such as urine or plasma typically begins with sample preparation to remove interfering substances. escholarship.org This may involve solid-phase extraction (SPE) to isolate the analyte. The chromatographic step then separates Pregnanolone (B1679072) 3-β-D-Glucuronide from other endogenous compounds. The separated analyte is then ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition.

Validation of the developed method is crucial to ensure reliable results. This process involves assessing several key parameters according to established guidelines.

Table 1: Key Validation Parameters for LC-MS/MS Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time |

| Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria met |

| Matrix Effect | The alteration of ionization efficiency by co-eluting substances from the sample matrix. | Assessed by comparing analyte response in matrix vs. neat solution |

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, long-term storage). unige.ch | Analyte concentration remains within ±15% of the initial value |

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for steroid analysis. However, its application for intact glucuronidated steroids like Pregnanolone 3-β-D-Glucuronide is limited due to their low volatility and thermal instability. Therefore, GC-MS methods in steroid metabolomics typically involve a hydrolysis step to cleave the glucuronide moiety, followed by analysis of the parent steroid (pregnanolone). escholarship.org

The process involves enzymatic hydrolysis using β-glucuronidases or chemical hydrolysis to release the free steroid. escholarship.org The resulting pregnanolone is then subjected to a derivatization process to increase its volatility and improve its chromatographic properties. This multi-step sample preparation can be time-consuming. escholarship.org Despite these additional steps, GC-MS remains a valuable tool, particularly for comprehensive steroid profiling where the analysis of multiple free steroids is required.

The gold standard for quantification in mass spectrometry is the stable isotope dilution method. This approach involves adding a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. For Pregnanolone 3-β-D-Glucuronide, an ideal internal standard would be deuterated Pregnanolone 3-β-D-Glucuronide.

This labeled compound is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio corrects for any sample loss during preparation and for variations in instrument response. While a deuterated standard for pregnanolone glucuronide itself may be used, sometimes a closely related labeled compound like deuterated pregnanediol (B26743) glucuronide can also serve as an effective internal standard in validated methods.

Immunoassay Methodologies

Immunoassays are widely used for the quantification of hormones and their metabolites due to their high throughput and relatively low cost. These methods rely on the specific binding of an antibody to the target analyte.

Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA) are common platforms for measuring steroid glucuronides in research settings, particularly for analyzing large numbers of samples from urine. nih.gov These assays are typically designed in a competitive format.

In a competitive ELISA for Pregnanolone 3-β-D-Glucuronide, a known amount of the analyte is pre-coated onto a microplate. The sample containing an unknown amount of the analyte is mixed with a specific antibody. This mixture is then added to the coated plate. The analyte in the sample competes with the coated analyte for binding to the limited number of antibody sites. After an incubation period, the plate is washed, and a secondary antibody linked to an enzyme is added, which binds to the primary antibody. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of Pregnanolone 3-β-D-Glucuronide in the original sample. Research has demonstrated the utility of ELISA for measuring the closely related compound, pregnanediol-3-glucuronide (B129214) (PDG), in urine to monitor hormonal cycles. nih.gov

Table 2: Comparison of Common Immunoassay Formats

| Feature | Competitive ELISA | Sandwich ELISA |

|---|---|---|

| Principle | Analyte in sample competes with labeled analyte for antibody binding sites. | Analyte is "sandwiched" between two different antibodies (capture and detection). |

| Signal-Concentration Relationship | Inverse | Direct |

| Primary Application for Steroids | Suitable for small molecules like steroid glucuronides which cannot bind two antibodies simultaneously. | Generally used for larger analytes like proteins. |

| Sensitivity | Generally high, dependent on antibody affinity. | Typically very high. |

| Complexity | Relatively simple to set up. | Requires two specific antibodies that recognize different epitopes. |

The performance of any immunoassay is fundamentally dependent on the quality of the antibodies used. Monoclonal antibodies are preferred for research assays due to their high specificity and consistent, reproducible production. nih.gov The development of a monoclonal antibody specific to Pregnanolone 3-β-D-Glucuronide involves several key steps.

First, the steroid glucuronide, which is a small molecule (hapten), is conjugated to a larger carrier protein to make it immunogenic. This conjugate is then used to immunize an animal, typically a mouse. After a sufficient immune response is generated, spleen cells from the mouse are harvested and fused with myeloma cells to create hybridoma cells. nih.gov These hybridomas are then screened to identify clones that produce antibodies with high affinity and specificity for Pregnanolone 3-β-D-Glucuronide.

Once a promising hybridoma line is selected, it can be cultured to produce a large quantity of the specific monoclonal antibody. The evaluation of the developed antibody is a critical final step. This involves characterizing its binding affinity (how strongly it binds to the analyte) and its cross-reactivity with other structurally similar steroids and their metabolites to ensure the assay's specificity. The antibody is then incorporated into an immunoassay format, such as an ELISA, and the assay is validated to confirm its performance for research purposes.

Sample Matrix Considerations and Preparation Techniques

The accurate quantification of Pregnanolone 3-β-D-Glucuronide is critically dependent on the biological matrix in which it is being measured. The choice of sample and the subsequent preparation techniques are pivotal for minimizing interference, ensuring analyte stability, and achieving the sensitivity required for analysis. Different biological samples, such as urine, serum, and dried urine spots, present unique challenges and necessitate distinct handling and extraction protocols.

Analysis in Urine, Serum, Dried Urine Spots, and Other Biological Samples

The quantification of steroid glucuronides has been successfully performed in a variety of biological matrices. The selection of the matrix often depends on the research question, the required sampling frequency, and the invasiveness of the collection method.

Urine: As a primary route of excretion for steroid metabolites, urine is a common matrix for measuring Pregnanolone 3-β-D-Glucuronide. nih.gov Urinary analysis can reflect steroid production over a period of hours, offering an integrated view. Modern analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have enabled rapid "dilute and shoot" approaches for urine samples, significantly reducing preparation time. nih.gov This method involves minimal sample processing, often just dilution, before direct injection into the analytical instrument. nih.govdshs-koeln.de For other applications, solid-phase extraction (SPE) is used to clean up the sample and concentrate the analyte before analysis. dtu.dk

Serum/Plasma: Serum and plasma provide a direct measure of circulating levels of Pregnanolone 3-β-D-Glucuronide at a specific point in time. Analysis in these matrices is crucial for understanding the real-time bioavailability and transport of the conjugate. Sample preparation for serum or plasma is generally more complex than for urine, often requiring protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like lipids and proteins. nih.gov Highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to quantify pregnanediol-3-glucuronide (a closely related metabolite) in serum, achieving a limit of quantification as low as 0.01 ng/mL. nih.gov

Dried Urine Spots (DUS): DUS offers a non-invasive and convenient method for sample collection and storage, particularly beneficial for remote or large-scale studies. researchgate.net A small volume of urine is spotted onto filter paper and dried. This technique simplifies sample transport and storage, as it often does not require refrigeration. A novel liquid chromatography-mass spectrometry (LCMS) method has been developed for the direct measurement of pregnanediol glucuronide from DUS without the need for deconjugation or derivatization, demonstrating the feasibility of this approach for monitoring steroid metabolites. researchgate.netnih.gov

Other Biological Samples: Research has also extended to the analysis of intact steroid glucuronides in more specialized matrices. For instance, a method for identifying and quantifying steroid glucuronides in mouse brain tissue has been developed using capillary liquid chromatography-tandem mass spectrometry. nih.gov This required homogenization of the brain tissue followed by solid-phase extraction. nih.gov Such studies allow for the investigation of the role of steroid glucuronidation in specific tissues. nih.gov

Below is a summary of sample preparation techniques for different biological matrices.

Deconjugation Strategies Using β-Glucuronidases Versus Direct Measurement Approaches

The quantification of Pregnanolone 3-β-D-Glucuronide can be approached in two primary ways: indirectly, by measuring the parent steroid (pregnanolone) after enzymatic cleavage, or directly, by measuring the intact glucuronide conjugate. researchgate.net

Indirect Measurement via Deconjugation: Historically, the standard method for quantifying steroid glucuronides involved an initial hydrolysis step to cleave the glucuronic acid moiety from the steroid. nih.govscispace.com This process, known as deconjugation, is typically achieved using β-glucuronidase enzymes. covachem.com These enzymes are sourced from various organisms, most commonly Escherichia coli (E. coli) or the Roman snail, Helix pomatia. nih.govendocrine-abstracts.org Following hydrolysis, the liberated, unconjugated steroid is extracted and analyzed, often by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. nih.govendocrine-abstracts.org

The primary advantage of this approach is that it allows for the use of well-established analytical methods and readily available reference standards for the parent steroid. However, the enzymatic hydrolysis step has several drawbacks. It can be time-consuming, with incubation periods ranging from one to over 24 hours depending on the enzyme and substrate. dtu.dkscispace.com The efficiency of the reaction can be variable, influenced by factors such as pH, temperature, enzyme batch-to-batch variation, and the presence of inhibitors in the biological sample. nih.govendocrine-abstracts.org Incomplete hydrolysis can lead to an underestimation of the true conjugate concentration. researchgate.netscispace.com

Direct Measurement of the Intact Conjugate: Advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have made the direct measurement of intact steroid glucuronides a more viable and often preferred approach. researchgate.netscispace.comnih.gov This strategy eliminates the need for the enzymatic hydrolysis step, thereby simplifying sample preparation and reducing analysis time. researchgate.netscispace.com Direct measurement offers significant benefits in terms of accuracy and precision, as it avoids the uncertainties and potential inefficiencies associated with the deconjugation reaction. researchgate.net It also provides greater specificity, allowing for the differentiation of various conjugated isomers. researchgate.net

The main challenge of the direct approach is the requirement for authentic, labeled, and unlabeled reference standards of the specific glucuronide conjugate, which may not always be commercially available. researchgate.net Additionally, the chromatographic and mass spectrometric conditions must be carefully optimized for the hydrophilic nature of the glucuronide conjugate. nih.gov

The following table compares the two analytical strategies.

Considerations for Sample Stability and Storage in Research Settings

The integrity of biological samples is paramount for reliable quantification of Pregnanolone 3-β-D-Glucuronide. Pre-analytical factors, particularly sample storage and handling, can significantly impact the measured concentration of the analyte. Steroid conjugates are generally considered stable, but specific conditions must be maintained to prevent degradation.

Storage Temperature: Long-term stability studies have shown that steroid glucuronides in urine are remarkably stable when stored at low temperatures. Research indicates no significant degradation effects in the steroid profiles of samples stored for over 10 years at -20°C. researchgate.net For routine and long-term storage of biological samples like urine and serum intended for steroid conjugate analysis, a temperature of -20°C is widely recommended. researchgate.netarborassays.comwur.nl For extracted samples that are dried down, storage at -20°C is also advised until they are reconstituted for analysis. arborassays.com

Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise analyte stability. It is a standard practice in bioanalytical method validation to assess the stability of the analyte through several freeze-thaw cycles. mdpi.com For research purposes, it is advisable to aliquot samples into smaller volumes upon collection to avoid the need for repeated thawing of the entire sample. mdpi.com

Short-Term Stability: The stability of analytes at room temperature (benchtop stability) is also a critical consideration, especially during sample processing. While conjugated steroids are relatively stable, some unconjugated precursors like pregnenolone (B344588) have been shown to be unstable, with levels decreasing within an hour of sampling. nih.gov While this applies to the aglycone, it underscores the importance of prompt processing and appropriate storage. Validation studies typically evaluate benchtop stability for periods that mimic the expected sample handling time, often up to 24 hours. mdpi.com

The following table summarizes key recommendations for sample stability and storage.

Enzymological and Kinetic Aspects of Glucuronidation Relevant to Pregnanolone 3 B D Glucuronide

UDP-Glucuronosyltransferase Enzyme Kinetics and Substrate Specificity for Steroids

The glucuronidation of steroids is a major pathway for their metabolism and subsequent excretion. nih.gov This reaction is catalyzed by UGTs, which are primarily located in the endoplasmic reticulum of cells in the liver and other tissues. nih.govresearchgate.net The UGT enzymes transfer glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate molecule, such as a steroid. nih.govcas.cz Steroid glucuronidation is predominantly carried out by members of the UGT2B subfamily. nih.gov

The kinetics of UGT-mediated reactions can often be described by the traditional Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. doi.orgnih.gov This model provides key parameters such as the Michaelis constant (Km), representing the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax). nih.gov However, numerous studies have reported that the glucuronidation of certain substrates, including steroids like estradiol (B170435) and androstanediol, can exhibit non-Michaelis-Menten kinetics. nih.govdoi.org These atypical kinetic profiles may include autoactivation (sigmoidal kinetics), which can be better described by the Hill equation. nih.govnih.gov The observation of such nontraditional kinetics underscores the complexity of UGT-substrate interactions, which may involve multiple aglycone binding sites on the enzyme. doi.org

UGT enzymes exhibit broad and often overlapping substrate specificity, meaning a single steroid can be a substrate for multiple UGT isoforms, and a single isoform can metabolize various steroids. nih.gov The UGT2B subfamily, in particular, is crucial for steroid glucuronidation. nih.gov For instance, UGT2B17 is the most active enzyme in testosterone (B1683101) glucuronidation, while UGT2B7 is primarily responsible for conjugating its stereoisomer, epitestosterone. nih.gov This demonstrates the high degree of stereoselectivity these enzymes can possess. nih.govnih.gov The specificity for different steroids is mediated by domains in the amino-terminal half of the UGT protein. nih.gov

Table 1: UGT Isoforms and Their Steroid Substrates

| UGT Isoform | Primary Steroid Substrates | Kinetic Model Observed |

|---|---|---|

| UGT1A1 | Estradiol, Ethinylestradiol | Autoactivation (Hill) nih.gov |

| UGT2B7 | Epitestosterone, Morphine, Androstanediol | Michaelis-Menten, Non-Michaelis-Menten nih.govnih.gov |

| UGT2B15 | Androstanediol, S-oxazepam | Non-Michaelis-Menten, Michaelis-Menten nih.govyoutube.com |

| UGT2B17 | Testosterone | Michaelis-Menten nih.gov |

| UGT2A1 | Testosterone, Epitestosterone | Michaelis-Menten nih.gov |

Factors Influencing UGT Activity and Expression in Research Models

The activity and expression of UGT enzymes are subject to regulation by a multitude of factors, leading to significant variability in glucuronidation capacity. These factors can be broadly categorized as genetic, hormonal, and environmental, and their effects are studied in various research models, including human liver microsomes (HLMs) and recombinant enzyme systems. nih.gov

Genetic Factors: Genetic polymorphisms, such as single nucleotide polymorphisms (SNPs) and copy number variations (CNVs), can significantly alter UGT gene transcription and enzyme activity. nih.govfrontiersin.org For example, a well-known deletion polymorphism in the UGT2B17 gene leads to a lack of enzyme expression and activity, affecting testosterone metabolism. nih.gov

Hormonal and Endogenous Regulation: The expression of UGTs is regulated by nuclear receptors, which are ligand-activated transcription factors. nih.gov Key nuclear receptors involved in UGT regulation include the Pregnane (B1235032) X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Glucocorticoid Receptor (GR). nih.govresearchgate.net

PXR: Ligands for PXR, such as pregnenolone-16α-carbonitrile (PCN), have been shown to induce the expression of UGT1A1 and UGT1A9 in mouse liver models. doi.org Progesterone (B1679170) can also enhance UGT1A1 promoter activity through a PXR-mediated pathway. nih.gov

GR: Cortisol, a major glucocorticoid, can induce UGT1A1 expression via the glucocorticoid receptor, a mechanism thought to be important in preventing neonatal jaundice. researchgate.net

Disease States: Conditions like obesity and fasting-induced hepatic steatosis have been shown to increase the expression of several UGTs in mouse models, an effect linked to the increased expression of nuclear receptors like PXR and CAR. nih.govnih.gov Conversely, experimental colitis can downregulate hepatic UGT1A1 and UGT1A9, potentially mediated by a decrease in PXR expression. frontiersin.org

Experimental and Environmental Factors: In vitro assay conditions can significantly impact the measurement of UGT kinetics. The choice of buffer for preparing liver microsomes (e.g., phosphate (B84403) vs. sucrose) and the method used for membrane disruption and enzyme activation (e.g., alamethicin (B1591596), Brij 58) can alter the observed rates of glucuronidation. nih.govdoi.org For example, incubations activated with the pore-forming peptide alamethicin consistently show higher rates of estradiol glucuronidation compared to other activators. nih.gov

Table 2: Selected Factors Modulating UGT Expression and Activity

| Factor | Effect | UGT Isoforms Affected | Research Model |

|---|---|---|---|

| Progesterone | Induction | UGT1A1 | HepG2 cells nih.gov |

| Cortisol | Induction | UGT1A1 | HepG2 cells researchgate.net |

| Pregnenolone-16α-carbonitrile (PCN) | Induction | UGT1A1, UGT1A9 | Mouse Liver doi.org |

| Hepatic Steatosis (Obesity/Fasting) | Induction | UGT1A1, 1A6, 1A9, 2A3, 3A1, 3A2 | Mouse Liver nih.gov |

| Experimental Colitis | Downregulation | UGT1A1, UGT1A9 | Mouse Liver frontiersin.org |

| Alamethicin (in vitro activator) | Increased Activity | UGT1A1 | Human Liver Microsomes nih.gov |

| Genetic Polymorphisms (e.g., CNV) | Altered Expression/Activity | UGT2B17 | Human Liver nih.govfrontiersin.org |

Enzymatic Synthesis Methodologies for Producing Pregnanolone (B1679072) 3-β-D-Glucuronide Reference Standards

The accurate identification and quantification of steroid metabolites like Pregnanolone 3-β-D-Glucuronide in biological matrices require pure analytical reference standards. nih.gov While chemical synthesis is an option, enzymatic synthesis offers a highly specific and often more direct route to producing these conjugates, mirroring the natural metabolic pathway. nih.govamanote.com

This methodology typically involves incubating the parent steroid (pregnanolone) with a source of UGT enzymes in the presence of the essential cofactor, UDP-glucuronic acid (UDPGA). researchgate.netnih.gov The enzyme source can be:

Human Liver Microsomes (HLMs) or S9 Fractions: These preparations contain a mixture of native UGT enzymes and are effective for producing glucuronide metabolites. hyphadiscovery.com

Recombinant UGT Enzymes: Using specific UGT isoforms expressed in cell lines (e.g., HEK293 cells) allows for the targeted synthesis of a specific glucuronide when the primary catalyzing enzyme is known. nih.govhyphadiscovery.com This method can produce a cleaner product with fewer side reactions.

Following the enzymatic reaction, the synthesized Pregnanolone 3-β-D-Glucuronide must be purified from the reaction mixture, which contains unreacted substrate, cofactor, and protein. Purification is commonly achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov The final step is the structural characterization and confirmation of the purified product, which is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These analytical methods confirm the identity, purity, and correct structure of the reference standard before its use in quantitative assays. nih.gov

Comparative Research on Steroid Conjugates and Their Physiological Roles

Distinctions Between Glucuronide and Sulfate (B86663) Conjugates in Steroid Metabolism and Biological Activity

In steroid metabolism, conjugation with glucuronic acid or sulfate groups significantly alters the parent steroid's biological properties. Glucuronidation, the attachment of a glucuronic acid molecule, and sulfation, the addition of a sulfate group, both increase the water solubility of steroids, facilitating their elimination from the body. taylorfrancis.comresearchgate.net However, glucuronidation typically results in a more substantial increase in hydrophilicity compared to sulfation. researchgate.net

The enzymes catalyzing these reactions are distinct: UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation, while sulfotransferases (SULTs) mediate sulfation. cas.cznih.gov These enzyme families exhibit different substrate specificities and are located in various tissues throughout the body. nih.gov Generally, glucuronidation is considered an irreversible process leading to the inactivation and excretion of steroids. cas.cznih.gov The resulting glucuronide conjugates are typically biologically inactive. nih.gov

In contrast, sulfation is a reversible process, and some sulfated steroids can retain biological activity or serve as a circulating reservoir that can be reactivated by sulfatases. cas.cznih.gov Steroid sulfates, due to their negative charge, require specific transporters to cross cell membranes. cas.cznih.gov

Table 1: Key Distinctions Between Glucuronide and Sulfate Conjugates

| Feature | Glucuronide Conjugates | Sulfate Conjugates |

| Conjugating Group | Glucuronic Acid | Sulfate Group |

| Primary Enzyme | UDP-glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |

| Reversibility | Generally irreversible cas.cznih.gov | Reversible |

| Biological Activity | Typically inactive nih.gov | Can be active or serve as precursors cas.cznih.gov |

| Water Solubility | High increase researchgate.net | Moderate increase |

| Cellular Transport | Facilitated by transporters | Requires specific organic anion transporters nih.gov |

Role of Conjugation in Steroid Inactivation and Homeostasis in Biological Systems

Steroid conjugation is a critical mechanism for maintaining hormonal balance and preventing excessive steroid receptor activation. gfmer.ch By converting potent steroid hormones into inactive, water-soluble forms, conjugation effectively terminates their biological activity. gfmer.ch This process is essential for regulating the concentration of active steroids in circulation and within target tissues. researchgate.net

Glucuronidation is a high-capacity pathway that plays a major role in the inactivation and subsequent elimination of a wide variety of endogenous compounds, including steroids. nih.govwikipedia.org This metabolic route is crucial for the clearance of steroid hormones and their metabolites, primarily through urine and bile. nih.govgfmer.ch The liver is a primary site for steroid conjugation, containing a high abundance and diversity of UGT enzymes. taylorfrancis.comnih.gov

The balance between steroid synthesis and inactivation through conjugation is vital for physiological homeostasis. nih.gov Disruptions in this equilibrium can lead to hormonal imbalances and contribute to various pathological conditions. nih.gov For instance, impaired glucuronidation can result in the accumulation of active steroids, leading to endocrine disorders.

Interplay with Neurosteroid Pathways and Metabolism in Research

Neurosteroids are steroids synthesized within the central and peripheral nervous systems that can modulate neuronal activity. nih.gov Pregnenolone (B344588) is a key precursor for the synthesis of many other neurosteroids. nih.gov The metabolism of pregnenolone and other neuroactive steroids within the brain includes conjugation reactions such as glucuronidation.

The brain possesses the necessary enzymatic machinery, including UGTs, to carry out glucuronidation. nih.gov This process converts neurosteroids into their more polar glucuronide conjugates. For example, pregnenolone can be glucuronidated to form pregnenolone glucuronide. While glucuronidation is often associated with inactivation, the presence of these conjugated forms in the brain suggests they may have specific neuromodulatory roles beyond simple elimination. nih.gov

Research indicates that the levels of neurosteroids and their metabolites can vary across different brain regions and may be altered in various neurological and psychiatric disorders. nih.gov The study of neurosteroid glucuronidation is an active area of investigation aimed at understanding the regulation of local neurosteroid concentrations and their impact on brain function. nih.gov

The central nervous system (CNS) is not merely a target for peripherally produced steroid hormones but is also an active site of steroid synthesis and metabolism. doi.org The local synthesis and metabolism of neurosteroids allow for precise control of their concentrations at specific synaptic and extrasynaptic sites. nih.gov

The expression of UGTs and other steroid-metabolizing enzymes within different brain regions enables the CNS to regulate its own neurosteroid environment. nih.gov This localized control is crucial for the modulation of neuronal excitability, synaptic plasticity, and other brain functions. neolifesalud.com For instance, the conversion of a neuroactive steroid to its inactive glucuronide conjugate can rapidly terminate its signaling at a specific location.

The intricate interplay between the synthesis, metabolism, and conjugation of neurosteroids within the CNS is a subject of ongoing research. doi.org A deeper understanding of these pathways is essential for elucidating the role of neurosteroids in both normal brain function and the pathophysiology of various neurological and psychiatric conditions. arizona.eduusc.edu

Future Directions and Methodological Advancements in Pregnanolone 3 B D Glucuronide Research

Integration of Multi-Omics Approaches in Steroid Metabolomics Research

To unravel the complex molecular underpinnings of health and disease, researchers are increasingly turning to multi-omics approaches. nih.gov This involves the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a more complete picture of a biological system. nih.govnih.gov In the context of pregnanolone (B1679072) 3-β-D-glucuronide, a multi-omics strategy can provide unprecedented insights into its biosynthesis, metabolism, and downstream effects.

By combining these different layers of biological information, researchers can move beyond studying isolated components and instead analyze the intricate network of interactions that govern steroid hormone function. mdpi.com For instance, genomic data can identify genetic predispositions to altered pregnanolone metabolism, while transcriptomics can reveal changes in gene expression related to the enzymes involved in its synthesis and glucuronidation. Proteomics can then confirm the presence and abundance of these enzymes, and metabolomics can directly measure the levels of pregnanolone, its glucuronide, and other related steroids. nih.gov

Recent advances in high-throughput technologies have made the generation of large-scale omics datasets more feasible. nih.gov However, the primary challenge lies in the integration and interpretation of this vast and heterogeneous data. nih.govrsc.org To address this, a variety of computational and statistical methods are being developed, including data-driven approaches that use machine learning and statistical models to infer relationships within and between different omics layers. nih.govnih.gov Knowledge-based approaches, which leverage existing biological databases and literature, are also crucial for interpreting the findings in a biological context. nih.gov

The application of multi-omics to the study of the glucocorticoid receptor, a key player in steroid hormone signaling, has already demonstrated the power of this approach in understanding the orchestration of rhythmic metabolism. tum.de Similar strategies can be applied to pregnanolone 3-β-D-glucuronide to elucidate its role in various physiological processes and its potential as a biomarker for disease.

Table 1: Overview of Multi-Omics Approaches in Steroid Research

| Omics Layer | Information Provided | Potential Application to Pregnanolone 3-β-D-Glucuronide Research |

|---|---|---|

| Genomics | DNA sequence data, genetic variations. | Identifying genetic variants that influence pregnanolone metabolism and glucuronidation rates. |

| Transcriptomics | RNA expression levels. | Quantifying the expression of genes encoding for enzymes involved in pregnanolone synthesis and conjugation. |

| Proteomics | Protein abundance and modifications. | Measuring the levels of key enzymes and receptors related to pregnanolone and its glucuronide. |

| Metabolomics | Metabolite levels and fluxes. | Directly quantifying pregnanolone, pregnanolone 3-β-D-glucuronide, and other related steroid metabolites in various biological samples. |

Role of the Microbiome in Steroid Glucuronide Deconjugation and Systemic Metabolism

The human gut microbiota is increasingly recognized as a critical regulator of host metabolism, including the processing of steroid hormones. nih.govnih.gov Of particular importance is the ability of certain gut bacteria to produce enzymes called β-glucuronidases (GUS). nih.govnih.gov These enzymes can cleave the glucuronic acid moiety from steroid glucuronides, a process known as deconjugation. nih.govresearchgate.netresearchgate.net This reverses the phase II metabolism that occurs in the liver, which is intended to increase the water solubility of compounds to facilitate their excretion. nih.govnih.gov

While much of the research in this area has focused on estrogens, the principles are applicable to pregnanolone and its glucuronide conjugate. nih.gov The activity of microbial β-glucuronidases in the gut could potentially deconjugate pregnanolone 3-β-D-glucuronide, releasing free pregnanolone to be reabsorbed. This would effectively increase the bioavailability and prolong the activity of pregnanolone in the body.

The composition of the gut microbiome can be influenced by various factors, including diet, genetics, and sex. mdpi.com In turn, the composition of the microbiome can determine the levels of β-glucuronidase activity in the gut, thereby influencing systemic steroid hormone levels. nih.gov Dysbiosis, or an imbalance in the gut microbiota, has been linked to elevated β-glucuronidase activity and has been implicated in various hormone-driven conditions. nih.gov

Future research into pregnanolone 3-β-D-glucuronide should consider the influence of the gut microbiome on its systemic metabolism. Techniques such as metagenomics and metabolomics can be employed to identify the key microbial species and enzymes involved in its deconjugation. nih.gov Understanding this interplay between the host and its microbiome will be crucial for a complete understanding of pregnanolone's physiological effects.

| Verrucomicrobia | Known to produce β-glucuronidases. nih.gov | Another potential contributor to the deconjugation of pregnanolone 3-β-D-glucuronide. |

Advancements in Non-Invasive Monitoring Techniques for Research Applications

The accurate measurement of steroid hormones and their metabolites is fundamental to understanding their role in health and disease. Traditionally, this has relied on the collection of blood samples. However, blood collection is an invasive procedure that can induce a stress response, potentially confounding the measurement of stress-sensitive hormones. nih.govresearchgate.net Furthermore, it is not always practical, particularly in field studies or when frequent sampling is required.

In recent years, there have been significant advancements in non-invasive monitoring techniques that utilize alternative biological samples such as urine and feces. nih.govresearchgate.net These methods offer several advantages, including ease of collection, reduced stress on the subject, and the ability to obtain integrated measures of hormone production over time. nih.govresearchgate.net

Urine and fecal samples contain a variety of steroid metabolites, including glucuronide and sulfate (B86663) conjugates. nih.gov The analysis of these metabolites can provide a reliable reflection of systemic hormone levels. nih.govresearchgate.net For pregnanolone 3-β-D-glucuronide, these non-invasive methods could be particularly valuable. As a major metabolite of pregnanolone, its measurement in urine or feces could serve as a proxy for pregnanolone production and metabolism.

The development of highly sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has greatly enhanced the utility of non-invasive monitoring. mdpi.com These methods allow for the accurate quantification of a wide range of steroid metabolites, even at low concentrations.

As these non-invasive techniques continue to be refined and validated, they will become increasingly important tools in pregnanolone 3-β-D-glucuronide research. nih.govresearchgate.net They will facilitate studies in a wider range of settings and populations, providing valuable data on the dynamics of pregnanolone metabolism in response to various physiological and environmental stimuli.

Table 3: Comparison of Sampling Methods for Steroid Metabolite Analysis

| Sampling Method | Advantages | Disadvantages |

|---|---|---|

| Blood (Serum/Plasma) | Provides a direct measure of circulating hormone levels at a specific point in time. | Invasive, can cause stress, not suitable for frequent sampling in all settings. |

| Urine | Non-invasive, easy to collect, provides an integrated measure of hormone production over several hours. nih.govresearchgate.net | Hormone concentrations can be affected by fluid intake and kidney function. |

| Feces | Non-invasive, provides an integrated measure of hormone production over a longer period (24-48 hours). nih.govresearchgate.net | Sample collection and processing can be more complex, potential for bacterial metabolism of steroids after defecation. |

Q & A

Q. What are the recommended safety protocols for handling and storing Pregnanolone 3-β-D-Glucuronide in laboratory settings?

Pregnanolone 3-β-D-Glucuronide requires strict safety measures due to its GHS classification for acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Researchers must:

- Use personal protective equipment (PPE), including safety goggles, impervious gloves, and lab coats .

- Ensure adequate ventilation and access to emergency eye wash stations and safety showers .

- Store the compound away from incompatible materials (e.g., strong acids/oxidizers) and avoid environmental contamination by preventing spills into drains or soil .

- Follow disposal regulations for hazardous waste, as outlined in local and federal guidelines .

Q. What analytical methods are commonly used to quantify Pregnanolone 3-β-D-Glucuronide in biological matrices?

Enzyme immunoassays (EIAs) and radioimmunoassays (RIAs) are standard methods for urinary metabolite analysis. Key considerations include:

- Validating antibody specificity: Cross-reactivity testing is critical, as monoclonal antibodies may show interference with structurally similar steroids (e.g., 20α-Hydroxy-4-pregnen-3-one exhibits 119% cross-reactivity in some assays) .

- Sample preparation: Urine samples should be stabilized with boric acid to inhibit bacterial degradation .

- Method validation: Ensure intra- and inter-assay precision (e.g., coefficients of variation <10%) and sensitivity (limit of detection ~100 ppb) using standardized protocols .

Q. How is Pregnanolone 3-β-D-Glucuronide biosynthesized from progesterone?

The metabolic pathway involves sequential enzymatic reactions:

- Step 1: Progesterone is reduced to 5β-Dihydroprogesterone by 5β-reductase.

- Step 2: 3α-Hydroxysteroid dehydrogenase (3α-HSD) converts 5β-Dihydroprogesterone to Pregnanolone.

- Step 3: Pregnanolone is conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) to form Pregnanolone 3-β-D-Glucuronide . This pathway is critical for tracking progesterone metabolism in reproductive health studies .

Q. What are the primary applications of Pregnanolone 3-β-D-Glucuronide in clinical research?

It serves as a biomarker for:

- Ovulatory cycles: Urinary levels correlate with serum progesterone, enabling non-invasive monitoring of ovulation .

- Fertility studies: Anovulatory cycles are identified by low PDG levels, aiding in population-based reproductive health research .

- Pharmacokinetic profiling: Excretion kinetics (e.g., enterohepatic recycling) can be studied using LC-MS/MS or immunoassays .

Q. How should researchers prepare stock solutions of Pregnanolone 3-β-D-Glucuronide for in vitro studies?

- Solubility: Dissolve in ethanol (up to 20 mg/mL) or methanol/water mixtures (1:1 v/v) under inert gas (e.g., nitrogen) to prevent oxidation .

- Storage: Aliquot and store at -20°C to avoid freeze-thaw degradation. Batch-specific certificates of analysis (CoA) should be referenced for purity validation .

Advanced Research Questions

Q. How can cross-reactivity challenges in immunoassays for Pregnanolone 3-β-D-Glucuronide be mitigated?

- Antibody screening: Use monoclonal antibodies with validated specificity, such as Quidel 330, which shows <10% cross-reactivity with most steroids except 20α-Hydroxy-4-pregnen-3-one (119%) .

- Chromatographic separation: Pre-purify samples using solid-phase extraction (SPE) or HPLC to isolate the target analyte from interfering metabolites .

- Parallel LC-MS/MS validation: Confirm immunoassay results with mass spectrometry to resolve discrepancies .

Q. What experimental designs address discrepancies in urinary metabolite levels across analytical platforms?

- Method comparison studies: Use split-sample analyses to compare EIAs, RIAs, and LC-MS/MS, adjusting for matrix effects (e.g., urine pH variations) .

- Standardization: Adopt NIH guidelines for reporting experimental conditions, including sample collection timing and storage protocols .

- Statistical modeling: Apply Bland-Altman plots or Deming regression to assess inter-method bias and variability .

Q. How can dose-response studies be optimized for Pregnanolone 3-β-D-Glucuronide’s pharmacokinetic properties?

- Dosing regimens: Consider enterohepatic recycling by administering repeated doses to account for delayed excretion .

- Toxicokinetic endpoints: Monitor plasma clearance rates (e.g., mean 2510 L/day in cycling women) and urinary recovery to establish safety margins .

- Species-specific modeling: Use non-human primates for behavioral studies, as they exhibit dose-dependent responses (e.g., ED50 = 1.57 mg/kg in monkeys) .

Q. What strategies improve the stability of Pregnanolone 3-β-D-Glucuronide in long-term storage?

- Lyophilization: Freeze-dry aliquots under vacuum to prevent hydrolysis .

- Additive stabilization: Include protease inhibitors or antioxidants (e.g., ascorbic acid) in biological samples .

- Temperature monitoring: Use continuous data loggers during storage and transport to ensure compliance with recommended conditions (-80°C for archival samples) .

Q. How can researchers investigate the ecological impact of Pregnanolone 3-β-D-Glucuronide in wastewater?

- Environmental fate studies: Assess biodegradation rates using OECD 301/302 protocols and quantify bioaccumulation potential (BCF) in aquatic organisms .

- Toxicity testing: Conduct Daphnia magna or algal growth inhibition assays, noting that current SDS lack ecotoxicity data .

- Advanced oxidation: Evaluate UV/H2O2 or ozonation for degrading glucuronide conjugates in water treatment systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.